molecular formula C10H12FNO2S B8577658 Ethanone, 1-[4-fluoro-2-(methylamino)phenyl]-2-(methylsulfinyl)- CAS No. 154639-75-5

Ethanone, 1-[4-fluoro-2-(methylamino)phenyl]-2-(methylsulfinyl)-

Cat. No. B8577658
M. Wt: 229.27 g/mol
InChI Key: CQBGMEVMWSNQLD-UHFFFAOYSA-N
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Patent
US05011931

Procedure details

A solution of 3-chloroperoxybenzoic acid (3.49 g) in dichloromethane (80 ml) was added to a stirred solution of 1-(4-fluoro-2-methylaminophenyl)-2(methylthio)ethanone (4.3 g), prepared in a similar manner to that described in Example 2, in dichloromethane (75 ml) under nitrogen over 15 minutes whilst maintaining the temperature below 25°. The mixture was stirred for a further 2 hours at ambient temperature. The solution was washed with saturated aqueous sodium hydrogen carbonate solution (3×50 ml) an evaporated in vacuo to give a solid product. Crystallisation from toluene gave 1-(4-fluoro-2-methylaminophenyl)-2-methylsulphinylethanone, m.p. 137°-138°.
Quantity
3.49 g
Type
reactant
Reaction Step One
Name
1-(4-fluoro-2-methylaminophenyl)-2(methylthio)ethanone
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=C(C=CC=1)C(OO)=[O:6].[F:12][C:13]1[CH:18]=[CH:17][C:16]([C:19](=[O:23])[CH2:20][S:21][CH3:22])=[C:15]([NH:24][CH3:25])[CH:14]=1>ClCCl>[F:12][C:13]1[CH:18]=[CH:17][C:16]([C:19](=[O:23])[CH2:20][S:21]([CH3:22])=[O:6])=[C:15]([NH:24][CH3:25])[CH:14]=1

Inputs

Step One
Name
Quantity
3.49 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
1-(4-fluoro-2-methylaminophenyl)-2(methylthio)ethanone
Quantity
4.3 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)C(CSC)=O)NC
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for a further 2 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in a similar manner to that
TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature below 25°
WASH
Type
WASH
Details
The solution was washed with saturated aqueous sodium hydrogen carbonate solution (3×50 ml)
CUSTOM
Type
CUSTOM
Details
an evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid product
CUSTOM
Type
CUSTOM
Details
Crystallisation from toluene

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC(=C(C=C1)C(CS(=O)C)=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.